![molecular formula C10H10N6 B3878165 3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3878165.png)
3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole, commonly known as HMTI, is a heterocyclic compound with potential applications in scientific research. It is a derivative of the triazinoindole class of compounds, which have been found to exhibit a range of biological activities. HMTI has been shown to possess interesting pharmacological properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of HMTI is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and transcription. This may contribute to its antitumor and antiviral properties.
Biochemical and Physiological Effects
HMTI has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, as well as certain bacterial and viral strains. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, HMTI has been found to possess antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of HMTI is its potential as a DNA intercalator, which may contribute to its antitumor activity. In addition, its ability to inhibit the growth of various bacterial and viral strains makes it a promising candidate for the development of new antimicrobial and antiviral agents. However, one limitation of HMTI is its relatively low solubility in water, which may limit its bioavailability and therapeutic potential.
Future Directions
There are several potential future directions for research involving HMTI. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and determine its efficacy in vivo. Another area of interest is its potential as a new class of antimicrobial and antiviral agents. Finally, research is needed to develop new synthetic strategies for the preparation of HMTI and its derivatives, which may lead to the discovery of new compounds with improved pharmacological properties.
Scientific Research Applications
HMTI has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. It has also been shown to possess potential as a DNA intercalator, which may contribute to its antitumor activity. These properties make HMTI a promising candidate for further investigation in the field of medicinal chemistry.
properties
IUPAC Name |
(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-7-5-3-2-4-6(7)8-9(16)12-10(13-11)15-14-8/h2-5H,11H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGIMRDXIGOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328128 | |
Record name | (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3993-27-9 | |
Record name | (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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